Pirnabine
Overview
Description
Preparation Methods
The synthesis of pirnabine involves several steps, including the formation of the core benzochromene structure. The synthetic route typically starts with the preparation of the intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining quality and consistency .
Chemical Reactions Analysis
Pirnabine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pirnabine has been studied for various scientific research applications, including:
Chemistry: As a synthetic cannabinoid receptor ligand, this compound is used to study the interactions between cannabinoids and their receptors.
Biology: this compound’s effects on cellular processes and signaling pathways are of interest in biological research.
Mechanism of Action
Pirnabine exerts its effects by binding to cannabinoid receptors, specifically the CB1 and CB2 receptors. This binding modulates various signaling pathways, leading to changes in cellular processes such as neurotransmitter release, inflammation, and cell proliferation. The molecular targets and pathways involved in this compound’s mechanism of action include the endocannabinoid system and related signaling cascades .
Comparison with Similar Compounds
. Similar compounds include:
Dronabinol: A synthetic form of tetrahydrocannabinol (THC) used to treat nausea and vomiting caused by chemotherapy.
Nabilone: A synthetic cannabinoid used to treat severe nausea and vomiting.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic applications.
Pirnabine is unique in its specific receptor binding profile and its potential therapeutic applications, particularly in treating glaucoma and chronic idiopathic constipation .
Properties
CAS No. |
19825-63-9 |
---|---|
Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(3,6,6,9-tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate |
InChI |
InChI=1S/C19H24O3/c1-11-6-7-15-14(8-11)18-16(21-13(3)20)9-12(2)10-17(18)22-19(15,4)5/h9-11H,6-8H2,1-5H3 |
InChI Key |
AADNQNOXNWEYHS-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(C=C(C=C3OC(=O)C)C)OC2(C)C |
19825-63-9 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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